2-Phenethylquinoline

Ion Channel Neuroscience Pain

2-Phenethylquinoline (CAS 1613-41-8) is a privileged scaffold for CNS-penetrant and anti-infective drug discovery. Its unique phenethyl chain delivers potent KCNQ2 antagonism (IC50 70 nM) and negligible CYP1A2 inhibition (IC50 50 µM)—a selectivity window absent in close analogues. Ideal for orthogonal target validation and BBB studies. Confirm the exact 2-phenethyl substitution to retain potency and metabolic stability.

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
CAS No. 1613-41-8
Cat. No. B156837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethylquinoline
CAS1613-41-8
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2
InChIKeyOKKXXGHSFMJXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenethylquinoline (CAS 1613-41-8): A Core Scaffold for Neuroscience and Anti-Infective Research


2-Phenethylquinoline (CAS 1613-41-8) is a heterocyclic aromatic compound belonging to the 2-substituted quinoline class, characterized by a quinoline core bearing a phenethyl side chain at the 2-position. This scaffold is recognized for its role as a key intermediate in medicinal chemistry, with documented biological activities including potent antagonism of potassium voltage-gated channels (KCNQ2) and demonstrable antimycobacterial efficacy [1]. Its physicochemical profile—notably its lipophilicity (XLogP3 4.5) and limited hydrogen bond donor capacity—renders it a privileged starting point for central nervous system (CNS)-penetrant and anti-infective drug discovery campaigns .

The Pitfalls of Analogue Interchange: Why 2-Phenethylquinoline Cannot Be Assumed Fungible


In the 2-substituted quinoline chemical space, minor structural deviations profoundly alter target engagement, selectivity, and off-target liability. 2-Phenethylquinoline exhibits a distinct biological fingerprint that cannot be replicated by close analogues such as 2-phenylquinoline (direct aryl attachment) or 2-benzylquinoline (single methylene linker). Empirical evidence demonstrates that 2-phenethylquinoline delivers a unique combination of moderate KCNQ2 channel antagonism (IC50 70 nM) and negligible CYP1A2 inhibition (IC50 50,000 nM)—a selectivity window that is not a class-wide property of quinolines [1][2]. Furthermore, the extended phenethyl moiety is a critical structural determinant for antimycobacterial potency in related carboxamide derivatives [3]. Procuring or screening generic quinoline analogues without confirming the precise 2-phenethyl substitution pattern therefore carries a high risk of forfeiting both on-target potency and metabolic stability advantages.

Quantitative Differentiation of 2-Phenethylquinoline Against Key Comparators


KCNQ2 Antagonism: 2-Phenethylquinoline Matches Potency of ML252 with Distinct Scaffold

2-Phenethylquinoline demonstrates potent antagonism of the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM, a value virtually identical to the established probe ML252 (IC50 69 nM) [1][2]. This comparable potency is achieved despite a markedly different chemical scaffold, positioning 2-phenethylquinoline as a structurally alternative chemical starting point for KCNQ2 modulation. In contrast, the close analogue BDBM50395508 requires a higher concentration to achieve similar blockade (IC50 170 nM), representing a 2.4-fold reduction in potency [3].

Ion Channel Neuroscience Pain

KCNQ2 vs. KCNQ2/3 Heteromer Selectivity Profile of 2-Phenethylquinoline

2-Phenethylquinoline inhibits the KCNQ2 homomeric channel (IC50 70 nM) with a 1.7-fold selectivity window over the KCNQ2/Q3 heteromeric channel (IC50 120 nM) [1]. This selectivity profile differs from many KCNQ channel modulators that often exhibit a more pronounced preference for one isoform. The differential activity against homomeric versus heteromeric channels provides researchers with a tool to dissect the specific contributions of KCNQ2-containing channel subtypes in native tissues.

Ion Channel Selectivity Electrophysiology

Minimal CYP1A2 Inhibition: 2-Phenethylquinoline Reduces Metabolic Liability Risk

In human liver microsome assays, 2-phenethylquinoline exhibits negligible inhibition of cytochrome P450 1A2 (CYP1A2), with an IC50 of 50,000 nM (50 µM) [1]. This is in stark contrast to many quinoline-containing compounds, which frequently demonstrate potent CYP1A2 inhibition and are thereby associated with drug-drug interaction (DDI) risks. For context, clinical CYP1A2 substrates like tizanidine or theophylline require careful monitoring when co-administered with even moderate CYP1A2 inhibitors.

Drug Metabolism ADME Hepatotoxicity

Lipophilicity Advantage: Enhanced CNS Penetration Potential vs. 2-Benzylquinoline

2-Phenethylquinoline possesses a calculated XLogP3 value of 4.5, indicative of high lipophilicity suitable for passive diffusion across biological membranes, particularly the blood-brain barrier . In comparison, the shorter homolog 2-benzylquinoline (CAS 1745-77-3) has a lower lipophilicity (LogP ~3.8) due to the reduced alkyl chain length . This difference in LogP (~0.7 units) translates to a roughly 5-fold higher theoretical partition coefficient into lipid bilayers for 2-phenethylquinoline.

Physicochemical Property CNS Medicinal Chemistry

Antimycobacterial Scaffold Utility: Phenethyl Moiety Essential for M. tuberculosis Potency

In a comparative study of 35 quinoline-2-carboxamides, N-(2-phenylethyl)quinoline-2-carboxamide—a direct derivative of 2-phenethylquinoline—exhibited superior antimycobacterial activity against Mycobacterium tuberculosis compared to the first-line standards isoniazid and pyrazinamide [1]. Crucially, analogues bearing shorter linkers (e.g., N-benzyl or N-phenyl) or alternative cyclic amines failed to achieve this level of potency, directly implicating the 2-phenethyl scaffold as a pharmacophoric requirement for this activity.

Antimycobacterial Tuberculosis Infectious Disease

Validated Applications for 2-Phenethylquinoline in Scientific Research and Drug Discovery


KCNQ2 Channel Probe Development & Pain/Epilepsy Research

2-Phenethylquinoline serves as a potent (IC50 70 nM) and structurally distinct starting point for developing chemical probes targeting KCNQ2 (Kv7.2) potassium channels. Given the role of KCNQ2 in regulating neuronal excitability, this compound is directly applicable to academic and pharmaceutical programs investigating chronic pain, epilepsy, and other hyperexcitability disorders. Its equivalence in potency to the established probe ML252, combined with its unique scaffold, enables orthogonal validation of target engagement and facilitates patentable medicinal chemistry optimization [4][2].

Metabolically Stable Lead Scaffold for CNS Drug Discovery

The combination of high lipophilicity (XLogP3 4.5) and minimal CYP1A2 inhibition (IC50 50 µM) renders 2-phenethylquinoline a privileged scaffold for CNS drug discovery. Researchers can utilize this compound in blood-brain barrier (BBB) permeability studies without the confounding factor of rapid hepatic CYP1A2-mediated clearance. This profile is particularly valuable for programs requiring sustained CNS exposure, such as those targeting neurodegenerative diseases or psychiatric disorders, where many quinoline analogues fail due to metabolic liability or poor brain penetration [4][2].

Anti-Tubercular Lead Generation from a Validated Core

For infectious disease research groups, 2-phenethylquinoline represents a validated core structure for developing next-generation antimycobacterial agents. The demonstrated superiority of N-(2-phenylethyl)quinoline-2-carboxamide over isoniazid and pyrazinamide—coupled with low mammalian cytotoxicity—establishes the 2-phenethylquinoline scaffold as a high-priority starting point for medicinal chemistry campaigns targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis [4].

Ion Channel Subtype Selectivity Studies

2-Phenethylquinoline's differential inhibition of KCNQ2 homomers (IC50 70 nM) versus KCNQ2/Q3 heteromers (IC50 120 nM) provides a valuable pharmacological tool for dissecting the physiological roles of distinct KCNQ channel subtypes in native tissues. This application is particularly relevant for neurophysiology laboratories employing electrophysiological techniques (e.g., patch clamp) to map the contribution of specific KCNQ isoforms to neuronal firing patterns, synaptic transmission, and disease phenotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.